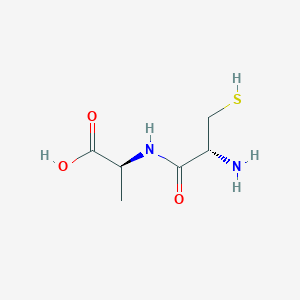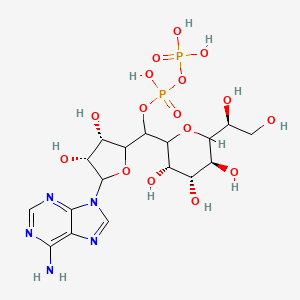![molecular formula C14H16BrNS B14439486 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide CAS No. 77148-92-6](/img/structure/B14439486.png)
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion, a methyl group, and a sulfanyl group attached to a 2-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves the reaction of 2-methylbenzyl mercaptan with 1-methylpyridinium bromide under specific conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature or slightly elevated temperatures for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Amines or thiols, acetonitrile or dichloromethane as solvent, room temperature to slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyridinium derivatives.
Substitution: Pyridinium derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds and pyridinium derivatives.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules and its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with molecular targets through its pyridinium ion and sulfanyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the pyridinium ion can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2-{[(2-chlorophenyl)methyl]sulfanyl}pyridin-1-ium bromide
- 1-Methyl-2-{[(2-methoxyphenyl)methyl]sulfanyl}pyridin-1-ium bromide
- 1-Methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide
Uniqueness
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to the presence of the 2-methylphenyl moiety, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in scientific research.
Propriétés
Numéro CAS |
77148-92-6 |
|---|---|
Formule moléculaire |
C14H16BrNS |
Poids moléculaire |
310.25 g/mol |
Nom IUPAC |
1-methyl-2-[(2-methylphenyl)methylsulfanyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-12-7-3-4-8-13(12)11-16-14-9-5-6-10-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HFWLQUCXFUTKHN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1CSC2=CC=CC=[N+]2C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




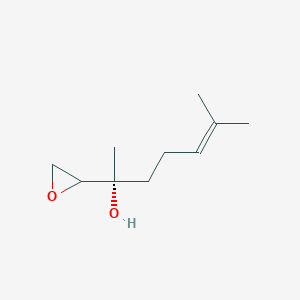
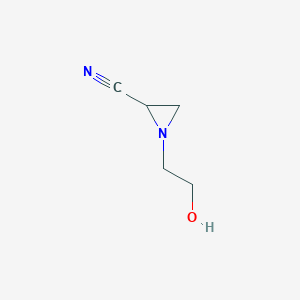
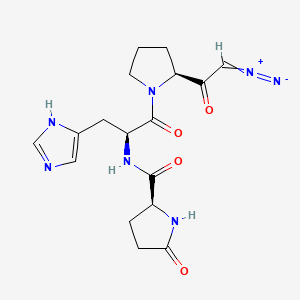
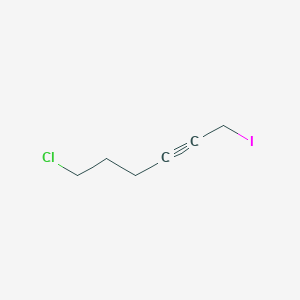
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


